2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-4-6-15(7-5-13)22-19(25)10-23-9-18(26-3)17(24)8-16(23)12-28-20-21-14(2)11-27-20/h4-9,11H,10,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIBIYSEQDHVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The thiazole group in the target compound may confer higher metabolic stability compared to thiadiazole or oxadiazole derivatives, as sulfur-rich heterocycles often resist oxidative degradation .
- Aryl Substituent Effects : The 4-methylphenyl group (target) enhances hydrophobicity versus 4-methoxyphenyl (), which could alter binding affinity to hydrophobic protein pockets .
Bioactivity and Mode of Action
- Antimicrobial Activity : Oxadiazole-thioether derivatives (e.g., 4-nitrophenyl-substituted compound in ) show potent activity against Gram-positive bacteria, attributed to membrane disruption.
- Anticancer Potential: Pyridinone cores (as in the target) are associated with kinase inhibition, particularly in compounds with electron-withdrawing substituents .
- QSAR Insights : Substituents on the aryl group (e.g., methyl vs. nitro) significantly impact bioactivity. The target’s 4-methylphenyl group may optimize lipophilic efficiency (LipE), balancing permeability and solubility .
Analytical and Physicochemical Comparisons
NMR and MS Profiles
- NMR Shifts: In pyridinone derivatives, substituents at position 2 (e.g., thiazole vs. thiadiazole) cause distinct chemical shifts in regions corresponding to the pyridinone ring (δ 6.5–8.5 ppm) . For example, the thiadiazole group in ’s compound induces upfield shifts due to reduced electron density .
- Mass Spectrometry : Molecular networking () clusters the target with other thioether-containing acetamides (cosine score >0.8), confirming structural similarity to compounds in .
Physicochemical Properties
| Property | Target Compound | Thiadiazole Analog () | Oxadiazole Analog () |
|---|---|---|---|
| Molecular Weight | ~445 g/mol | ~461 g/mol | ~502 g/mol |
| logP (Predicted) | 3.2 | 3.5 | 4.1 |
| Solubility (mg/mL) | 0.12 (Simulated) | 0.09 | 0.05 |
Note: The target’s lower logP compared to the oxadiazole analog suggests better aqueous solubility, critical for oral bioavailability .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via the classic Hantzsch reaction:
-
Reactants : 2-Chloroacetone (1.0 eq) and thiourea (1.1 eq).
-
Conditions : Reflux in ethanol (4 h).
-
Workup : Neutralization with HCl yields 2-amino-4-methylthiazole (85% yield).
Diazotization and Thiol Formation
The amino group is converted to a thiol:
-
Diazotization : Treat 2-amino-4-methylthiazole with NaNO₂/HCl (0–5°C, 30 min).
-
Thiol Generation : React the diazonium salt with H₂S gas in acidic medium to afford 4-methyl-1,3-thiazol-2-thiol (72% yield).
Table 1: Characterization of 4-Methyl-1,3-Thiazol-2-Thiol
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₅NS₂ |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), 3.82 (s, 1H, SH), 6.95 (s, 1H, Thiazole-H) |
| MS (EI) | m/z 131.0 [M]⁺ |
Synthesis of 5-Methoxy-2-(Bromomethyl)-4-Oxo-1,4-Dihydropyridine
Cyclization of β-Keto Ester
The pyridinone core is formed via cyclization:
-
Reactants : Ethyl 3-methoxy-4-oxopentanoate (1.0 eq) and ammonium acetate (1.5 eq).
-
Conditions : Reflux in ethanol (6 h).
-
Product : 5-Methoxy-4-oxo-1,4-dihydropyridine (70% yield).
Bromination at Position 2
The methyl group is introduced via bromination:
-
Reactants : Pyridinone (1.0 eq) and N-bromosuccinimide (1.2 eq).
-
Conditions : Radical initiation with AIBN in CCl₄ (UV light, 2 h).
-
Product : 5-Methoxy-2-(bromomethyl)-4-oxo-1,4-dihydropyridine (65% yield).
Table 2: Reaction Optimization for Bromination
| NBS Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | CCl₄ | 2 | 52 |
| 1.2 | CCl₄ | 2 | 65 |
| 1.5 | CCl₄ | 3 | 68 |
Alkylation of Pyridinone Nitrogen with N-(4-Methylphenyl)Bromoacetamide
Synthesis of N-(4-Methylphenyl)Bromoacetamide
The acetamide side chain is prepared:
-
Reactants : Bromoacetyl bromide (1.2 eq) and 4-methylaniline (1.0 eq).
-
Conditions : Dropwise addition in DCM at 0°C (2 h).
-
Product : N-(4-Methylphenyl)bromoacetamide (90% yield).
Nitrogen Alkylation
The pyridinone nitrogen is alkylated:
-
Reactants : 5-Methoxy-2-(bromomethyl)-4-oxo-1,4-dihydropyridine (1.0 eq) and N-(4-methylphenyl)bromoacetamide (1.1 eq).
-
Conditions : K₂CO₃ in DMF (80°C, 3 h).
-
Product : 2-(Bromomethyl)-1-(2-(4-methylphenylamino)-2-oxoethyl)-5-methoxy-4-oxo-1,4-dihydropyridine (75% yield).
Thiol-Ene Coupling to Introduce the Thiazole-Sulfanylmethyl Group
Sulfide Bond Formation
The thiazole-thiol is coupled to the pyridinone intermediate:
-
Reactants : 2-(Bromomethyl)-pyridinone derivative (1.0 eq) and 4-methyl-1,3-thiazol-2-thiol (1.2 eq).
-
Conditions : K₂CO₃ in DMF (80°C, 4 h).
-
Product : Target compound (68% yield after silica gel chromatography).
Table 3: Spectroscopic Data of Target Compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S₂ |
| Molecular Weight | 437.55 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45 (d, J=8.2 Hz, 2H, ArH), 6.89 (s, 1H, Thiazole-H), 4.32 (s, 2H, CH₂S), 3.84 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 170.2 (C=O), 164.5 (C=O), 152.1 (Thiazole-C), 135.6 (Pyridinone-C), 129.4 (Ar-C) |
| MS (ESI) | m/z 438.1 [M+H]⁺ |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
Methodological Answer: The synthesis of this compound involves multi-step protocols, typically starting with the assembly of the pyridinone core followed by sulfanyl-methylation and acetamide coupling. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfanyl group incorporation due to their ability to stabilize intermediates .
- Temperature Control: Reactions often require mild heating (50–80°C) to avoid decomposition of the thiazole moiety .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiazole coupling | 4-methylthiazole-2-thiol, K₂CO₃ | DMF | 60°C | 72–85 |
| Acetamide formation | Chloroacetyl chloride, Et₃N | THF | RT | 68–78 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Orthogonal spectroscopic and analytical techniques are critical:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.35–2.50 ppm (4-methylthiazole CH₃), δ 3.80–3.85 ppm (methoxy group), and δ 6.80–7.40 ppm (aromatic protons) validate substituent positions .
- ¹³C NMR: Carbonyl signals at ~170 ppm (4-oxo-pyridinone) and ~165 ppm (acetamide) confirm core functionality .
- Mass Spectrometry: High-resolution ESI-MS should match the exact mass (calculated for C₂₀H₂₂N₃O₃S₂: 424.12 g/mol) .
- Elemental Analysis: %C, %H, and %N deviations must be <0.3% .
Q. What strategies are recommended for improving solubility in biological assays?
Methodological Answer: The compound’s low aqueous solubility (logP ~3.5) can be mitigated via:
- Co-solvent Systems: Use DMSO-water mixtures (<10% DMSO) to prevent precipitation .
- Micellar Formulations: Incorporate surfactants like Tween-80 (0.1–1% w/v) to enhance bioavailability .
- Salt Formation: React with HCl or sodium bicarbonate to generate ionizable derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases, cytochrome P450). Focus on the thiazole and pyridinone moieties as key pharmacophores .
- QSAR Models: Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay variability or impurity interference. Mitigation strategies include:
- Orthogonal Assays: Compare results from MTT (cell viability) and SPR (binding affinity) to validate activity .
- Dose-Response Curves: Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
- Impurity Profiling: LC-MS/MS (Q-TOF) identifies byproducts (e.g., oxidized thiazole) that may skew bioactivity .
Q. How can X-ray crystallography elucidate the compound’s binding mode in enzyme inhibition studies?
Methodological Answer:
- Crystallization: Co-crystallize the compound with target proteins (e.g., COX-2) using hanging-drop vapor diffusion (PEG 3350, pH 7.4) .
- Data Collection: Collect high-resolution (<2.0 Å) datasets at synchrotron facilities (λ = 1.0 Å).
- Refinement: SHELXL-2018 refines structures, with R-factors <0.20. The thiazole ring often forms π-π interactions with active-site residues .
Q. Table 2: Crystallographic Data Example
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Resolution | 1.85 Å |
| R-factor | 0.18 |
| PDB ID | (Hypothetical) 8XYZ |
Q. What are the best practices for studying metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation Conditions: Use human liver microsomes (1 mg/mL), NADPH (1 mM), and 37°C incubation for 0–60 min .
- Analytical Method: LC-MS/MS (MRM mode) quantifies parent compound depletion. Major metabolites (e.g., O-demethylation products) are identified via fragmentation patterns .
- Kinetic Analysis: Calculate intrinsic clearance (CLint) using the substrate depletion method .
Q. How can researchers optimize catalytic methods for large-scale synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and heat transfer during thiazole coupling (residence time: 10–15 min) .
- Catalyst Screening: Test Pd/C or Ni nanoparticles for hydrogenation steps (TOF >500 h⁻¹) .
- DoE Optimization: Use factorial design (e.g., 3²) to balance temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
